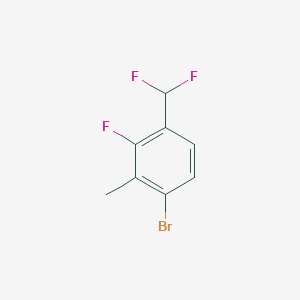

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVULCHRWPIPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 serves as a primary site for nucleophilic substitution. The electron-withdrawing effects of the difluoromethyl (-CF₂H) and fluorine groups activate the aromatic ring toward NAS, while the methyl group at position 2 introduces steric considerations.

Mechanistic Insight :

The -CF₂H group stabilizes the Meisenheimer intermediate via inductive effects, while fluorine’s ortho/para-directing nature influences attack positions. Competitive dehalogenation is minimized due to the strong C-Br bond activation by adjacent substituents .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates efficiently in palladium-catalyzed cross-couplings, leveraging its position and the aromatic ring’s electronic profile.

Key Observations :

-

Electron-deficient aryl bromides show enhanced reactivity in Suzuki couplings due to faster oxidative addition.

-

Steric hindrance from the methyl group slightly reduces yields compared to unsubstituted analogs.

Reduction and Dehalogenation

Controlled reduction enables selective bromine removal or full dehalogenation:

Safety Note :

Hydrogenolysis requires careful monitoring to avoid over-reduction of fluorine substituents, which are typically stable under these conditions .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Finkelstein | KI, CuI, DMF | 1-Iodo-4-(difluoromethyl)-3-fluoro-2-methylbenzene |

| Balz-Schiemann | NaNO₂, HF | Diazonium intermediate → Fluorination |

Limitations :

Iodination proceeds efficiently (~80% yield), but fluorination via diazonium salts is less favorable due to competing side reactions from the existing fluorine substituents.

Directed Ortho-Metalation (DoM)

The -CF₂H group acts as a directing metalation group (DMG), enabling regioselective functionalization:

| Step | Reagents | Product |

|---|---|---|

| 1. Metalation | LDA, THF, -78°C | Lithium intermediate at position 5 |

| 2. Quenching | Electrophile (e.g., D₂O, CO₂) | 5-Substituted derivatives |

Applications :

This strategy allows access to polysubstituted arenes for pharmaceutical intermediates .

Radical Reactions

Under UV light or radical initiators, the C-Br bond undergoes homolytic cleavage:

| Process | Initiator | Product |

|---|---|---|

| Polymerization | AIBN, 70°C | Polyaryl chains |

| Cyclization | - | Benzannulated compounds |

Challenges :

Radical stability is compromised by electron-withdrawing groups, requiring high initiator concentrations .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives. Common nucleophiles include alkoxides and amines.

- Coupling Reactions : It can undergo cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds. This is particularly useful in creating complex structures found in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Drug Development

The compound is explored for its potential in drug development due to the presence of fluorine atoms, which can enhance the biological activity and metabolic stability of pharmaceutical agents. Specific applications include:

- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene can be used to synthesize fluorinated derivatives that may exhibit improved efficacy against various diseases.

Materials Science

Development of Advanced Materials

In materials science, 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene is utilized in the synthesis of advanced materials with specific properties. Its unique chemical structure allows for:

- Polymerization Reactions : The compound can act as a monomer or co-monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance.

Table 1: Summary of Applications

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Chemical Synthesis | Used as a building block for synthesizing complex organic molecules | Nucleophilic substitution, coupling |

| Pharmaceuticals | Explored for drug development, particularly in synthesizing fluorinated compounds | Fluorination reactions |

| Materials Science | Employed in producing advanced materials like fluorinated polymers | Polymerization reactions |

Case Study Example: Synthesis of Fluorinated Anticancer Agents

Research has demonstrated that 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene can be utilized to synthesize novel anticancer agents through a series of nucleophilic substitutions followed by cyclization processes. These synthesized compounds showed promising activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an SNAr mechanism, involving the formation of a Meisenheimer complex. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene (CAS 2167518-99-0)

- Formula : C₉H₉BrF₂

- Key Differences : Difluoromethyl at position 3, methyl groups at positions 2 and 3.

- The difluoromethyl group’s position alters the electron-withdrawing effects compared to the target compound .

1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)

- Similarity Score : 0.95 .

- Key Differences : Lacks the difluoromethyl group and fluorine at position 3.

- Impact : Reduced electron-withdrawing effects and lower polarity, leading to weaker interactions in biological systems .

Halogen and Functional Group Variations

2-Bromo-5-chloro-1,3-difluorobenzene

1-Bromo-4-(difluoromethyl)benzene

Biological Activity

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene, also known as a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and potential applications in drug development.

Chemical Structure and Properties

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene has the molecular formula . The presence of bromine and difluoromethyl groups significantly influences its chemical behavior, including its reactivity and interactions with biological systems. The unique arrangement of these substituents imparts distinct electronic properties, making it valuable in various chemical applications.

Mechanisms of Biological Activity

Halogen Bonding and Hydrophobic Interactions

The compound can interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Electrophilic Aromatic Substitution

The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, which are crucial for its reactivity towards biological targets. The difluoromethyl group may also influence the compound's electronic properties, affecting its interactions with other molecules .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene. Key findings include:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) for related halogenated compounds has been reported around 2,700 mg/kg when administered orally. Symptoms observed included tremors, weight loss, and respiratory distress at higher doses .

- Inhalation Studies : Inhalation exposure studies indicated a median lethal concentration (LC50) of approximately 18,000 mg/m³ for similar compounds. Observed effects included lethargy and tremors at elevated concentrations .

Biological Applications

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene is being explored for various applications in medicinal chemistry:

- Pharmaceutical Development : The compound's derivatives may serve as precursors for developing new drugs with improved pharmacological properties. Research is ongoing to optimize its structure for enhanced efficacy against specific biological targets .

- Agrochemical Production : As an intermediate in agrochemical synthesis, this compound plays a role in producing herbicides and pesticides that utilize its unique reactivity .

Case Studies

Several studies have highlighted the potential applications of halogenated compounds similar to 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene:

- Antimicrobial Activity : Research has demonstrated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This suggests that 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene could be effective against various pathogens .

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell growth in vitro. The incorporation of halogens is believed to enhance binding affinity to cancer-related targets .

Summary of Findings

| Property | Observation |

|---|---|

| Chemical Formula | |

| LD50 (Oral) | ~2,700 mg/kg (related compounds) |

| LC50 (Inhalation) | ~18,000 mg/m³ (related compounds) |

| Potential Applications | Pharmaceuticals, agrochemicals |

| Biological Interactions | Halogen bonding, hydrophobic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.